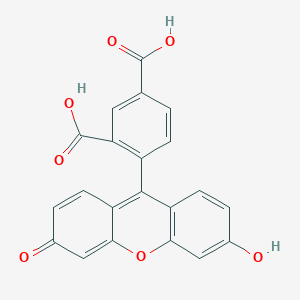

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid

概要

説明

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is a complex organic compound with the molecular formula C21H12O7 It is known for its unique structure, which includes a xanthene core and isophthalic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid typically involves the condensation of appropriate xanthene derivatives with isophthalic acid. One common method includes the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with isophthalic acid under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with the temperature maintained around 100-120°C to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemistry

The compound serves as a fluorescent dye owing to its strong fluorescence characteristics. This property enables its use in various chemical analyses, including:

- Fluorescence microscopy : Used for imaging biological samples.

- Fluorometric assays : Employed in quantitative analysis of biomolecules.

Biology

In biological research, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is utilized for:

- Biological imaging : As a marker in cellular studies due to its fluorescence.

- Assays : Used in various biochemical assays to track biological processes or interactions.

Medicine

The compound is being investigated for its potential applications in medicine:

- Drug delivery systems : Its ability to interact with biological molecules makes it a candidate for targeted drug delivery.

- Therapeutic agent : Research is ongoing into its efficacy as a therapeutic agent against specific diseases, particularly due to its interaction with proteins and nucleic acids .

Industry

In industrial applications, this compound finds use in:

- Advanced materials production : Including polymers and nanomaterials that leverage its chemical properties.

- Dyes and pigments : Its fluorescent nature allows it to be used in producing vibrant dyes for textiles and coatings.

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound in fluorescent microscopy to visualize cellular structures, highlighting its effectiveness as a biological marker. The results showed significant contrast against background noise, allowing for clearer imaging of cellular processes.

Case Study 2: Drug Delivery

Research involving the encapsulation of therapeutic agents within polymer matrices containing this compound indicated enhanced delivery efficiency and targeted action towards cancer cells. The study suggested that the compound's ability to form stable complexes with drugs improved their bioavailability.

作用機序

The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is primarily based on its ability to interact with biological molecules through its hydroxyl and carbonyl groups. These functional groups can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. The xanthene core also allows for fluorescence, making it useful in imaging applications .

類似化合物との比較

Similar Compounds

- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

- 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

- 3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid

Uniqueness

Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in scientific research .

生物活性

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid, with the molecular formula CHO and CAS number 500533-95-9, is a complex organic compound characterized by its unique xanthene core and isophthalic acid moiety. This compound is notable for its biological activity, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes

The synthesis of this compound typically involves the condensation of xanthene derivatives with isophthalic acid. Common methods include:

- Condensation Reaction : Reacting 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with isophthalic acid under acidic conditions, often in solvents like acetic acid at temperatures between 100°C and 120°C.

The compound exhibits various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : The carbonyl group can be reduced to alcohols.

- Substitution : Aromatic rings can undergo electrophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The hydroxyl and carbonyl groups facilitate hydrogen bonding with proteins and nucleic acids, thereby influencing their structure and function. The xanthene core contributes to its fluorescence properties, making it useful in imaging applications.

Applications in Research

This compound has been explored for various applications:

- Fluorescent Dye : Utilized in biological imaging due to strong fluorescence.

- Marker in Assays : Employed as a marker in biochemical assays.

- Drug Delivery Systems : Investigated for potential use in targeted drug delivery.

- Therapeutic Agent : Explored for its therapeutic properties against certain diseases.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Fluorescence, drug delivery | Imaging, assays |

| 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | Structure | Moderate fluorescence | Limited applications |

| 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | Structure | Antioxidant properties | Research in oxidative stress |

Case Studies

- Fluorescence Imaging : A study demonstrated the effectiveness of this compound as a fluorescent marker in live cell imaging, showing significant cellular uptake and minimal toxicity.

- Drug Delivery Research : In vitro studies indicated that this compound could enhance the delivery efficiency of chemotherapeutic agents, making it a candidate for further pharmaceutical development.

特性

IUPAC Name |

4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWLNJETPKSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。